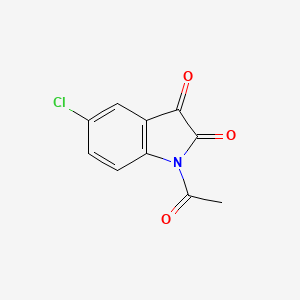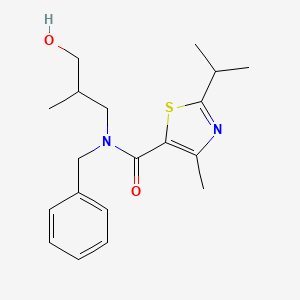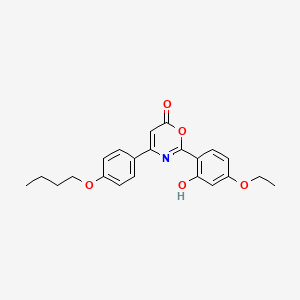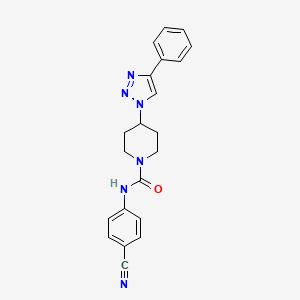
1-acetyl-5-chloro-1H-indole-2,3-dione
Descripción general
Descripción
1-acetyl-5-chloro-1H-indole-2,3-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of indole-2,3-dione and is known for its unique chemical properties, which make it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Green Synthesis of Insecticidal Agents
One of the notable applications of 1-acetyl-5-chloro-1H-indole-2,3-dione is in the synthesis of potential insecticidal agents. Jain, Sharma, and Kumar (2013) reported the green synthesis of 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones, a compound derived from indole-2,3-diones. These compounds showed promising insecticidal activity against Periplaneta americana (Jain, Sharma, & Kumar, 2013).
Synthesis of Heterocyclic Nitrogen Derivatives
Heterocyclic nitrogen derivatives have been synthesized using compounds like this compound. Hassan, Fandy, and El-Amine (2001) discussed the synthesis of various derivatives including 3a,7a-dihydropyrrolo[2,3-f]indole-2,6-dione and 3-chloro-5-(N-chloroacetylarylamino)indole-2,6-dione (Hassan, Fandy, & El-Amine, 2001).
Antimicrobial Activity
Compounds derived from this compound have been studied for their antimicrobial activities. Malik, Kumari, Chauhan, and Sharma (2010) synthesized sulfur-containing Schiff base complexes using 5-chloro-1H-indole-2,3-dione and evaluated their antimicrobial efficacy (Malik, Kumari, Chauhan, & Sharma, 2010).
Synthesis of Cationic Surfactants
This compound has been used in the synthesis of novel cationic surfactants. Tribak, Ghibate, Skalli, Rodi, Mrani, Aouniti, Hammouti, and Senhaji (2017) reported the synthesis of a new cationic surfactant derived from this compound, demonstrating its potential in aqueous systems (Tribak et al., 2017).
Chemosensors for Metal Ions
The compound has been explored for its ability to act as a chemosensor for metal ions. Fahmi, Kurniawan, Yuliati, and Lintang (2019) found that 1H-indole-2,3-dione exhibits high sensing capability and selective detection of Fe3+ ions, highlighting its potential in the field of chemical sensing (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
Propiedades
IUPAC Name |
1-acetyl-5-chloroindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIWWFPOUCJCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(cyclohexylmethyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine](/img/structure/B3952740.png)
![N-(3,4-dichlorophenyl)-2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3952756.png)


![5-methyl-2-[(4-pyridin-4-yl-1,4-diazepan-1-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3952773.png)

![3-ethyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3952782.png)

![(1-isoxazol-3-ylethyl){3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}methylamine](/img/structure/B3952797.png)
![1-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine](/img/structure/B3952803.png)
![2-[(4-methoxyphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B3952820.png)
![2-[2-(3,4-dimethoxyphenyl)-1H-benzimidazol-1-yl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3952827.png)
![17-(2-chlorophenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3952836.png)